5-Benzyl-2-ethyl-3-methyl-1H-pyrrole
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Overview
Description
5-Benzyl-2-ethyl-3-methyl-1H-pyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with benzyl, ethyl, and methyl groups. Pyrroles are a class of aromatic heterocycles that are significant in various chemical and biological processes. The presence of different substituents on the pyrrole ring can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-ethyl-3-methyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring. For this specific compound, the starting materials would include a benzyl-substituted 1,4-dicarbonyl compound and an ethyl-methyl-substituted amine.
Another method involves the condensation of a benzyl-substituted aldehyde with an ethyl-methyl-substituted amine, followed by cyclization under acidic conditions to form the pyrrole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-ethyl-3-methyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2,5-diones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrroles or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrrole-2,5-diones and other oxidized derivatives.
Reduction: Dihydropyrroles and other reduced forms.
Substitution: Various substituted pyrroles depending on the electrophile used.
Scientific Research Applications
5-Benzyl-2-ethyl-3-methyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Benzyl-2-ethyl-3-methyl-1H-pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-3-ethyl-4-methyl-1H-pyrrole: Similar structure but different substitution pattern.
5-Benzyl-2-methyl-3-ethyl-1H-pyrrole: Similar structure with different positions of ethyl and methyl groups.
5-Benzyl-2-ethyl-3-methyl-1H-indole: Contains an indole ring instead of a pyrrole ring.
Uniqueness
5-Benzyl-2-ethyl-3-methyl-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which can influence its chemical reactivity and biological activity. The presence of benzyl, ethyl, and methyl groups provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
5-benzyl-2-ethyl-3-methyl-1H-pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-3-14-11(2)9-13(15-14)10-12-7-5-4-6-8-12/h4-9,15H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQBGHIIRXBSGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(N1)CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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